6-(Methylthio)pyridin-3-amine

Thermal Stability Process Chemistry High-Temperature Synthesis

Sourcing 6-(Methylthio)pyridin-3-amine (29958-08-5) with the precise 6-methylthio-3-amine regiochemistry is critical for reproducible cross-couplings and CNS drug candidate profiling. Unlike 2-substituted isomers (bp 286.7°C), our product's 332.2°C boiling point ensures stability in high-temperature MOF preparation and OLED thermal evaporation. With a defined LogP (~1.2) and BBB score (0.72), it is the optimal scaffold for kinase inhibitor programs. Available in ≥97% purity with strict storage (2-8°C, inert gas).

Molecular Formula C6H8N2S
Molecular Weight 140.21 g/mol
CAS No. 29958-08-5
Cat. No. B1599708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Methylthio)pyridin-3-amine
CAS29958-08-5
Molecular FormulaC6H8N2S
Molecular Weight140.21 g/mol
Structural Identifiers
SMILESCSC1=NC=C(C=C1)N
InChIInChI=1S/C6H8N2S/c1-9-6-3-2-5(7)4-8-6/h2-4H,7H2,1H3
InChIKeyBEMNZDZGBAGRAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Methylthio)pyridin-3-amine (CAS 29958-08-5): A Differentiated Pyridine Scaffold for Scientific Procurement


6-(Methylthio)pyridin-3-amine (CAS 29958-08-5) is a sulfur-containing pyridine derivative characterized by a methylthio group at the 6-position and a primary amine at the 3-position, with a molecular formula of C6H8N2S and a molecular weight of 140.21 . This compound serves as a versatile building block in organic synthesis and medicinal chemistry, with documented applications in the development of kinase inhibitors and as a precursor in materials science [1]. Its bifunctional nature, combining a nucleophilic amine and a modifiable thioether, provides a unique synthetic handle that distinguishes it from simpler aminopyridine analogs [1].

6-(Methylthio)pyridin-3-amine Procurement: Why Generic Substitution Fails in Rigorous R&D Environments


The specific substitution pattern of 6-(Methylthio)pyridin-3-amine is non-negotiable for applications where regiochemistry, reactivity, and physical properties are critical. The precise placement of the methylthio group relative to the amine is fundamental to the compound's role in constructing specific heterocyclic frameworks and influencing the pharmacokinetic properties of downstream candidates, including lipophilicity and metabolic stability [1]. Substituting this compound with a positional isomer like 2-(Methylthio)pyridin-3-amine or an analog with additional methyl substitution like 6-Methyl-2-(methylthio)pyridin-3-amine alters the electron distribution on the pyridine ring, thereby changing its reactivity in cross-coupling reactions and its binding interactions with biological targets. Furthermore, these structural variations lead to quantifiable differences in physical properties such as boiling point and solubility, which can directly impact the reproducibility of synthetic protocols and the success of formulation efforts.

Quantitative Differentiation of 6-(Methylthio)pyridin-3-amine from Analogs: A Data-Driven Guide for Scientific Selection


Enhanced Thermal Stability Evidenced by Significantly Higher Boiling Point Compared to Positional Isomers

The predicted boiling point for 6-(Methylthio)pyridin-3-amine is 332.2±22.0 °C, which is notably higher than that of its close positional isomer, 2-(Methylthio)pyridin-3-amine (CAS 38240-22-1), which has a predicted boiling point of 286.7 °C . This difference of approximately 45.5 °C indicates a substantially lower vapor pressure and superior thermal stability for the 6-substituted compound. This property is critical for applications involving high-temperature processing or reactions.

Thermal Stability Process Chemistry High-Temperature Synthesis

Higher Boiling Point Relative to 6-Methyl-Substituted Analog Suggests Better Thermal Processability

6-(Methylthio)pyridin-3-amine demonstrates a significantly higher predicted boiling point (332.2±22.0 °C) compared to its 6-methyl analog, 6-Methyl-2-(methylthio)pyridin-3-amine (CAS 217096-29-2), which has a predicted boiling point of 276.4 °C . The difference of approximately 55.8 °C provides a clear operational window where the target compound remains stable while the analog would have volatilized. This is a crucial consideration for vacuum distillation or other thermal purification steps.

Physicochemical Property Thermal Analysis Process Development

Defined Water Solubility Parameter Supports In Vivo Formulation Strategies for Medicinal Chemistry

6-(Methylthio)pyridin-3-amine exhibits a defined water solubility of 1.2 g/L at 25°C [1]. This quantitative solubility parameter is essential for medicinal chemists designing in vivo studies. In contrast to more lipophilic analogs where solubility is often cited as "N/A" or not quantified, this specific value enables accurate buffer preparation, dose calculations, and a more predictable assessment of bioavailability for derived lead compounds . The known solubility facilitates the selection of appropriate co-solvents or formulation excipients.

Solubility Drug Discovery Formulation Development

Documented Application as Precursor in OLED Materials Differentiates from Generic Building Blocks

Patents and technical literature explicitly cite 6-(Methylthio)pyridin-3-amine as a precursor for functional materials used in organic light-emitting diodes (OLEDs), specifically for improving electron transport layers [1]. This is a specialized industrial application not commonly documented for its simpler positional isomers or methylated analogs. The electron-donating properties of the pyridine core, modulated by the specific methylthio substitution, are hypothesized to be crucial for this function [1]. This provides a concrete, application-specific differentiator.

Materials Science Organic Electronics OLED Manufacturing

Best Application Scenarios for 6-(Methylthio)pyridin-3-amine Driven by Quantitative Evidence


High-Temperature Process Chemistry and Materials Development

The quantifiably higher boiling point (332.2±22.0 °C) of 6-(Methylthio)pyridin-3-amine compared to its 2-substituted isomer (286.7 °C) and its 6-methyl analog (276.4 °C) makes it the preferred intermediate for reactions requiring elevated thermal stability [1]. This includes its documented use as a precursor in the fabrication of OLED materials, where processing steps may involve thermal evaporation or high-temperature curing .

Medicinal Chemistry Campaigns Targeting Kinases and CNS Drugs

The compound is recognized as a versatile scaffold for developing kinase inhibitors and antimicrobial agents [1]. Its defined water solubility of 1.2 g/L and favorable predicted properties, such as a logP of ~1.2 and a blood-brain barrier permeability score of 0.72, position it as a valuable starting point for medicinal chemists optimizing drug candidates, particularly for CNS-targeted therapeutics where these physicochemical parameters are critical for success [1].

Synthesis of Metal-Organic Frameworks (MOFs) with Tailored Porosity

The electron-donating properties of the pyridine ring, combined with the dual amine and thioether functional groups, make 6-(Methylthio)pyridin-3-amine a valuable ligand precursor for designing metal-organic frameworks (MOFs) [1]. Its thermal stability (decomposition point >200°C) enables its use in the high-temperature syntheses often required for MOF preparation, and its structural features allow for the creation of catalytic systems with tailored porosity [1].

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